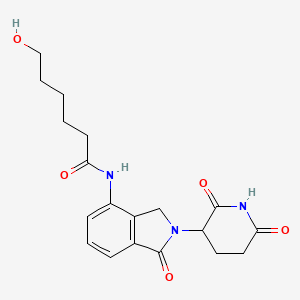

Lenalidomide-CO-C5-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lenalidomide-CO-C5-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide involves several key steps. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of lenalidomide often employs scalable and green processes. For example, the reduction of the nitro group can be efficiently carried out using iron powder and ammonium chloride, avoiding the use of platinum group metals . This method not only reduces costs but also minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-C5-OH undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron powder and ammonium chloride.

Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group in lenalidomide results in the formation of an amino group .

Scientific Research Applications

Lenalidomide-CO-C5-OH has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various analogs and derivatives.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Employed in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

Lenalidomide-CO-C5-OH exerts its effects through multiple mechanisms:

Immunomodulation: Alters cytokine production and enhances natural killer (NK) cell-mediated cytotoxicity.

Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.

Molecular Targets: Binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Thalidomide: The parent compound from which lenalidomide is derived.

Pomalidomide: Another thalidomide analog with similar immunomodulatory properties.

Uniqueness

Lenalidomide-CO-C5-OH is unique due to its enhanced potency and reduced toxicity compared to thalidomide . It also has a broader range of applications in both clinical and research settings .

Properties

Molecular Formula |

C19H23N3O5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-6-hydroxyhexanamide |

InChI |

InChI=1S/C19H23N3O5/c23-10-3-1-2-7-16(24)20-14-6-4-5-12-13(14)11-22(19(12)27)15-8-9-17(25)21-18(15)26/h4-6,15,23H,1-3,7-11H2,(H,20,24)(H,21,25,26) |

InChI Key |

AQGKXFPXRMVFQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)

![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)